Product packaging for cAMPS-Sp, triethylammonium salt(Cat. No.:CAS No. 93602-66-5)

cAMPS-Sp, triethylammonium salt

Cat. No.: B1662275
CAS No.: 93602-66-5
M. Wt: 446.5 g/mol
InChI Key: OXIPZMKSNMRTIV-UHFFFAOYSA-N
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Description

Cell-permeable cAMP analog that activates cAMP receptor proteins such as PKA and cAMP-regulated guanine nucleotide exchange factor. 

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27N6O5PS B1662275 cAMPS-Sp, triethylammonium salt CAS No. 93602-66-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIPZMKSNMRTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N6O5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40992430
Record name 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71774-13-5
Record name 6-(6-Amino-9H-purin-9-yl)-2,7-dihydroxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinine-2-thione--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40992430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Characterization of Sp Camps, Triethylammonium Salt Action

Direct Activation of Protein Kinase A (PKA) Isoforms

Sp-cAMPS, triethylammonium (B8662869) salt, a cell-permeable analog of cAMP, functions as a direct activator of cAMP-dependent protein kinase (PKA). embopress.orgnih.govnih.gov PKA, a key effector of cAMP signaling, exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of an activator, such as Sp-cAMPS, to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits. theadl.com These catalytic subunits are then free to phosphorylate downstream target proteins, thereby modulating a vast array of cellular processes.

Differential Activation of PKA Type I and Type II

Data on the differential activation of PKA isoforms by various cAMP analogs suggests that subtle structural modifications on the cyclic nucleotide can significantly alter the binding affinity and activation potency for PKA-I versus PKA-II. This principle underpins the development of isoform-selective PKA activators.

Stereospecificity of PKA Activation by Sp-cAMPS Diastereomers

The activation of PKA by adenosine-3',5'-cyclic monophosphorothioates is highly stereospecific. The "Sp" and "Rp" diastereomers, which differ in the configuration of the sulfur atom on the phosphate (B84403) group, have opposing effects on PKA activity. Sp-cAMPS acts as a potent agonist, effectively activating the kinase. embopress.orgbiorxiv.org In contrast, the corresponding Rp-isomer, Rp-cAMPS, functions as a competitive antagonist. nih.gov It binds to the regulatory subunits of PKA but fails to induce the conformational change necessary for the release of the catalytic subunits, thereby inhibiting PKA activation by the endogenous ligand, cAMP. embopress.org This stereospecificity is a crucial determinant of the biological activity of these compounds and highlights the precise structural requirements for PKA activation.

CompoundEffect on PKAMechanism
Sp-cAMPS Activator (Agonist)Binds to regulatory subunits, inducing a conformational change and release of active catalytic subunits. embopress.org
Rp-cAMPS Inhibitor (Antagonist)Binds to regulatory subunits without inducing the activating conformational change, competitively blocking cAMP binding. embopress.orgnih.gov

Interaction with Cyclic Nucleotide Phosphodiesterases (PDEs)

Competitive Inhibition of Specific Phosphodiesterase Subtypes (e.g., PDE3A)

Sp-cAMPS has been identified as a potent, competitive inhibitor of certain PDE isoforms. Notably, it demonstrates inhibitory activity against PDE3A, an enzyme prevalent in cardiac and vascular tissues that specifically hydrolyzes cAMP. biorxiv.orgresearchgate.netresearchgate.net By inhibiting PDE3A, Sp-cAMPS can lead to an elevation of intracellular cAMP levels, thereby potentiating the effects of PKA activation. This competitive inhibition adds another layer to the compound's mechanism of action, allowing it to not only directly activate PKA but also to protect the primary second messenger from degradation.

PDE IsoformInteraction with Sp-cAMPSInhibition Constant (Ki)
PDE3A Competitive Inhibitor47.6 µM researchgate.netnih.gov

Binding to Phosphodiesterase GAF Domains (e.g., PDE10)

In addition to interacting with the catalytic domain of PDEs, Sp-cAMPS also binds to the regulatory GAF domains present in some PDE families. The GAF domains are allosteric binding sites for cyclic nucleotides that can modulate the catalytic activity of the enzyme. wikipedia.orgnih.gov Sp-cAMPS has been shown to bind to the GAF-B domain of PDE10, a dual-substrate PDE that hydrolyzes both cAMP and cGMP. researchgate.netnih.govnih.gov This interaction suggests a role for Sp-cAMPS in the allosteric regulation of PDE10 activity, which can have significant implications for signaling pathways in tissues where this PDE isoform is highly expressed, such as the brain.

PDE IsoformDomain InteractionBinding Affinity (EC50)
PDE10 GAF-B Domain40 μM researchgate.netnih.gov

Enhanced Metabolic Stability and Resistance to PDE Hydrolysis

A key feature of phosphorothioate (B77711) analogs of cyclic nucleotides, including Sp-cAMPS, is their increased resistance to hydrolysis by phosphodiesterases compared to the natural ligand, cAMP. nih.gov The substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate moiety renders the molecule less susceptible to enzymatic degradation. This enhanced metabolic stability leads to a prolonged intracellular half-life of Sp-cAMPS, resulting in a more sustained activation of PKA and a more durable biological response. This resistance to hydrolysis is a critical property that makes Sp-cAMPS a valuable tool for studying cAMP-mediated signaling processes.

Activation of Exchange Protein Directly Activated by cAMP (Epac)

Sp-cAMPS, triethylammonium salt, serves as a potent cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP) and is recognized as an activator of cAMP receptor proteins, including the Exchange Protein Directly Activated by cAMP (Epac). Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, operating independently of the classic cAMP effector, Protein Kinase A (PKA). The activation of Epac by cAMP analogs like Sp-cAMPS initiates a cascade of cellular processes by converting Rap proteins from their inactive GDP-bound state to an active GTP-bound state. nih.gov

There are two primary isoforms of Epac: Epac1 and Epac2, which are encoded by the genes RAPGEF3 and RAPGEF4, respectively. nih.gov While both are activated by cAMP, they exhibit distinct tissue distribution and play different roles in cellular signaling. nih.gov Epac1 is found ubiquitously in many tissues, whereas Epac2 expression is more restricted, primarily found in the brain, adrenal glands, and pancreas. nih.gov The activation mechanism involves cAMP binding to a highly conserved cyclic nucleotide-binding (CNB) domain within the regulatory region of the Epac protein. nih.govnih.gov This binding event alleviates the autoinhibitory conformation of the protein, allowing the catalytic domain to engage and activate Rap GTPases. nih.gov

Direct Stimulation of Epac Isoforms

Sp-cAMPS directly stimulates Epac proteins by binding to their regulatory CNB domains. While both Epac1 and Epac2 are targets, research indicates that activators can show preferential activity towards one isoform. For instance, the commonly used Epac activator 8-pCPT-2'-O-Me-cAMP is a more potent activator of Epac1 than Epac2. nih.gov This highlights the subtle differences in the CNB domains between the two isoforms, which can be exploited for developing isoform-selective agonists. researchgate.net

Epac1 and Epac2 are multidomain proteins, but only the CNB domain located immediately N-terminal to the catalytic region is critical for the regulation of its GEF activity. nih.gov Epac2 possesses an additional, low-affinity N-terminal CNB domain that does not significantly affect the protein's activation by cAMP but is involved in its subcellular localization. nih.govnih.gov The differential activation of Epac isoforms is a key factor in determining the downstream cellular response to cAMP signals.

To illustrate the concept of differential isoform activation, the table below presents key activation parameters for the parent molecule, cAMP, on Epac1 and Epac2. The half-maximal activation constant (AC₅₀) reflects the concentration of the agonist required to achieve 50% of the maximal response, indicating binding affinity. The maximal activation (kₘₐₓ) represents the extent to which the agonist can shift the conformational equilibrium of the protein to its active state. researchgate.net

CompoundTarget IsoformAC₅₀ (μM)Relative kₘₐₓ
cAMPEpac1501.0
cAMPEpac22.51.0

Data derived from studies on the parent compound cAMP illustrates the inherent differences in isoform sensitivity. researchgate.net

Structural Basis of Epac Activation by Sp-cAMPS

The molecular mechanism of Epac activation has been significantly elucidated through structural studies, including X-ray crystallography of Epac2 in a complex with Sp-cAMPS and its substrate, Rap1B. nih.govresearchgate.net These studies reveal that in its inactive, ligand-free state, Epac exists in an autoinhibited conformation where the regulatory region sterically hinders the catalytic domain, preventing access to Rap proteins.

The binding of Sp-cAMPS to the CNB domain induces a substantial conformational change, which is the cornerstone of Epac activation. Key structural changes include:

Hinge Motion: The most critical conformational change is a large "hinge" motion. nih.gov The binding of Sp-cAMPS causes the regulatory lobe of the protein to swing away from the catalytic lobe. This reorientation relieves the autoinhibition and exposes the catalytic site, making it accessible to Rap1B.

Lid Formation: The binding of Sp-cAMPS induces a tightening of the phosphate-binding cassette (PBC) around the cyclic phosphate group. This movement allows a region known as the "lid" to move closer to the cAMP binding site, effectively enclosing the ligand within the CNB domain. researchgate.net

Stabilization of the Active State: The crystal structure of the Epac2Δ(1–305):Sp-cAMPS:Rap1B complex shows how the Sp-cAMPS-induced conformational changes stabilize the protein in its active state, ready for the guanine nucleotide exchange reaction on Rap1. researchgate.net This active conformation is characterized by a more open and extended structure compared to the compact, globular form of the inactive protein. nih.gov

These structural rearrangements, driven by the binding of Sp-cAMPS, are the fundamental mechanism by which the signal from the second messenger is transduced into the activation of Rap GTPase signaling pathways.

Sp Camps Mediated Modulation of Cellular Signaling Pathways

Regulation of the Canonical cAMP/PKA Pathway

The best-characterized effector of cAMP is the cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). cusabio.comnih.gov The canonical pathway involves the direct binding of cAMP to PKA, initiating a cascade of phosphorylation events that regulate numerous cellular functions, including metabolism, gene transcription, and cell growth. capes.gov.brnih.gov

Downstream Protein Phosphorylation Events Mediated by PKA Catalytic Subunits

In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits. nih.govyoutube.com The regulatory subunits effectively block the enzymatic activity of the catalytic subunits. youtube.com The binding of cAMP analogs, such as Sp-cAMPS, to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the two catalytic monomers. wikipedia.orgnih.gov

Once freed, the active PKA catalytic subunits phosphorylate a multitude of substrate proteins on specific serine and threonine residues. youtube.com This phosphorylation alters the activity, localization, or stability of the target proteins. A primary nuclear target of PKA is the cAMP-response element-binding protein (CREB). nih.gov PKA-mediated phosphorylation of CREB allows it to recruit transcriptional coactivators, leading to the expression of genes involved in processes like metabolism and neuronal plasticity. nih.govnumberanalytics.com Other cytoplasmic and membrane-associated proteins are also key PKA substrates, demonstrating the broad influence of this pathway on cellular physiology. youtube.com

Influence on A-Kinase Anchoring Protein (AKAP) Complexes and Signal Compartmentalization

The specificity and efficiency of cAMP signaling are not merely dependent on the presence of PKA but are intricately controlled by its subcellular localization. nih.gov This spatial regulation is largely orchestrated by A-Kinase Anchoring Proteins (AKAPs). nih.govwikipedia.org AKAPs are a structurally diverse family of scaffold proteins that share the common function of binding to the regulatory subunits of PKA, thereby tethering the kinase to specific cellular locations, such as the plasma membrane, nucleus, cytoskeleton, and mitochondria. nih.govnih.govwikipedia.org

By anchoring PKA, AKAPs create localized signaling microdomains or "transduceosomes". nih.gov These complexes often include other key signaling enzymes, such as phosphodiesterases (PDEs) that degrade cAMP and protein phosphatases that dephosphorylate PKA substrates. nih.govwikipedia.org This arrangement ensures that upon stimulation with Sp-cAMPS, PKA activation is confined to a specific region, allowing for the rapid and precise phosphorylation of nearby targets while preventing unwanted signaling in other parts of the cell. nih.govnih.gov The integration of activating (PKA) and deactivating (PDEs, phosphatases) enzymes within a single AKAP complex provides a mechanism for tight temporal and spatial control over signaling events. nih.gov

Interplay with Intracellular Calcium Signaling

The cAMP and calcium (Ca²⁺) signaling pathways are two of the most fundamental intracellular communication systems, and they exhibit significant crosstalk. nih.govresearchgate.net Activation of the cAMP pathway by Sp-cAMPS can profoundly influence intracellular Ca²⁺ dynamics, and conversely, Ca²⁺ levels can regulate cAMP synthesis. nih.gov

PKA can directly phosphorylate various components of the Ca²⁺ signaling machinery. For example, phosphorylation of voltage-gated calcium channels can alter their opening probability, thereby modulating Ca²⁺ influx and influencing processes like neurotransmitter release and neuronal excitability. numberanalytics.comnih.gov Furthermore, the elevation of cAMP can enhance the frequency and amplitude of agonist-induced intracellular Ca²⁺ oscillations. nih.gov This interplay is reciprocal; several isoforms of adenylyl cyclase, the enzyme that synthesizes cAMP, are regulated by Ca²⁺. nih.gov Some are stimulated by Ca²⁺/calmodulin complexes, while others are inhibited. This dual regulation means that a Ca²⁺ signal can either amplify or dampen the cAMP signal, creating a complex feedback loop that allows for sophisticated and context-dependent cellular responses. nih.gov

ParameterObservation upon cAMP ElevationImplication
Ca²⁺ Oscillation Frequency Significantly enhancedcAMP pathway sensitizes the Ca²⁺ release machinery.
Ca²⁺ Oscillation Amplitude Significantly enhancedMore Ca²⁺ is released from intracellular stores per event.
Feedback on cAMP Augmented Ca²⁺ signaling provides inhibitory feedback on cAMP generation.Creates a negative feedback loop to terminate the signal.
This table summarizes the general findings on the reciprocal modulation between cAMP and intracellular Ca²⁺ signaling pathways as described in research. nih.gov

Involvement in Non-Canonical cAMP Signaling Mechanisms

For many years, the effects of cAMP were thought to be mediated exclusively through PKA. However, the discovery of other direct cAMP effectors has revealed the existence of PKA-independent, or non-canonical, signaling pathways. physiology.org The most prominent of these are the Exchange Proteins Directly Activated by cAMP (Epac). nih.gov

Epac-Dependent Pathways Distinct from PKA Activation

Sp-cAMPS is not only an activator of PKA but also potently activates Epac proteins (Epac1 and Epac2). nih.govnih.gov Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small Ras-like GTPases, Rap1 and Rap2. nih.govnih.gov In the absence of cAMP, Epac exists in an auto-inhibited conformation. nih.gov The binding of cAMP or agonists like Sp-cAMPS to the regulatory domain of Epac induces a significant conformational change that relieves this inhibition, unmasking the catalytic GEF domain. nih.gov

The activated Epac then promotes the exchange of GDP for GTP on Rap1, switching Rap1 to its active, GTP-bound state. nih.gov Active Rap1 initiates a variety of downstream signaling cascades involved in processes such as cell adhesion, cell-cell junction formation, and secretion, which are distinct from the pathways controlled by PKA. nih.govphysiology.org

Contributions to PKA-Independent Cellular Responses

The existence of the Epac-Rap pathway provides a molecular basis for numerous PKA-independent cellular responses to cAMP. physiology.org The use of Sp-cAMPS in conjunction with selective inhibitors or genetic knockdown of PKA and Epac has been instrumental in dissecting these parallel pathways.

A clear example is seen in the guidance of neuronal growth cones. While PKA activation can mediate repulsion from the guidance cue netrin-1, the application of Sp-cAMPS can switch this repulsion to attraction. nih.gov This attractive effect was shown to be dependent on Epac, not PKA, demonstrating that cAMP can have opposing effects on the same biological process by engaging different effectors. nih.gov In other cell types, cAMP can stimulate proliferation and differentiation through distinct pathways; PKA activation may drive proliferation, while Epac activation is required to promote differentiation. nih.gov Furthermore, cAMP can induce cellular changes like membrane ruffling and the activation of the protein kinase Akt through a PKA-independent, PI3K-dependent mechanism. nih.gov These findings underscore that Sp-cAMPS modulates cellular function not through a single linear pathway, but by activating a network of both PKA-dependent and PKA-independent signaling modules.

Cellular ResponsePKA-Mediated EffectEpac-Mediated EffectReference
Neuronal Growth Cone Guidance (in response to Netrin-1) RepulsionAttraction (overcomes repulsion) nih.gov
PC12 Cell Fate ProliferationPromotes differentiation; neurite outgrowth nih.gov
This table illustrates how the activation of different cAMP effectors, PKA and Epac, by a general agonist like Sp-cAMPS can lead to distinct or even opposing cellular outcomes.

Crosstalk with Interconnected Signaling Networks

The influence of Sp-cAMPS extends far beyond the direct targets of PKA and Epac, engaging in complex crosstalk that modulates a host of interconnected signaling networks. This interplay is critical for integrating various extracellular signals into a coherent cellular response, influencing processes from gene expression and stress responses to cell structure and survival.

A canonical downstream target of cAMP signaling is the transcription factor cAMP-Response Element-Binding Protein (CREB). The activation of CREB, typically through phosphorylation at the Serine-133 residue, is a pivotal event in mediating transcriptional changes in response to hormonal and neuronal signals. youtube.comnih.gov Sp-cAMPS, by mimicking endogenous cAMP, robustly activates this pathway. The primary mechanism involves the activation of PKA, which then directly phosphorylates and activates CREB. nih.govmdpi.com Once phosphorylated, CREB recruits co-activators like CREB-binding protein (CBP) to initiate the transcription of genes containing cAMP response elements (CRE) in their promoters. nih.gov

Research in NIH 3T3 cells has revealed a more complex, time-dependent regulation. While PKA mediates the initial, rapid phosphorylation of CREB, a delayed, PKA-dependent activation of the p38 mitogen-activated protein kinase (MAPK) pathway also contributes to sustained CREB activation. mdpi.com This dual mechanism, involving both direct PKA action and a secondary kinase cascade, may allow cells to fine-tune the duration and intensity of their transcriptional response to elevated cAMP levels. mdpi.com Studies in astrocytes have also confirmed that the cAMP-PKA-CREB axis is a key pathway activated by adenosine (B11128) and adrenergic signaling. nih.gov

Table 1: Sp-cAMPS and the CREB Pathway

ComponentRole in PathwayEffect of Sp-cAMPS (via cAMP elevation)Research Finding
PKA Primary kinase activated by cAMPActivationDirectly phosphorylates CREB at Ser-133. nih.govmdpi.com
CREB Transcription factorPhosphorylation and activationBinds to CRE elements in gene promoters to regulate transcription. youtube.comnih.gov
p38 MAPK Secondary kinaseDelayed activation (PKA-dependent)Contributes to sustained CREB phosphorylation and activation. mdpi.com
MSK1 Downstream kinase of p38ActivationMediates the p38 signal to CREB. mdpi.com

Stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK) and p38 MAPK, are central regulators of cellular responses to environmental stress and inflammatory cytokines. youtube.com The interaction between the cAMP pathway and SAPKs is highly context-dependent. While they are known as "stress-activated," evidence shows they can also be modulated by cAMP signaling.

As mentioned previously, studies using the cAMP-elevating agent forskolin (B1673556) in NIH 3T3 cells demonstrated a PKA-dependent activation of p38, which subsequently participated in CREB phosphorylation. mdpi.com This indicates a clear link where cAMP elevation can trigger a SAPK cascade. However, the response is not universal. For instance, in a study on ram spermatozoa, cAMP-elevating agents did not significantly alter the phosphorylation of JNK or p38, whereas Epidermal Growth Factor (EGF) did, suggesting that the crosstalk is specific to both the cell type and the initial stimulus. youtube.com Further complexity is added by findings that β2-adrenergic receptors, which increase cAMP, can activate p38 through a PKA-independent mechanism involving β-arrestin-1 and the small GTPase Rac1.

The activation of SAPKs is mediated by a three-tiered kinase module, and their activity is tightly controlled by MAPK phosphatases (MKPs), which dephosphorylate and inactivate them. youtube.com The modulation of this balance by Sp-cAMPS can therefore have significant downstream effects on gene transcription and immune responses. youtube.com

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, growth, and metabolism. nih.gov While some studies report activation of this pathway by cAMP effectors, compelling evidence demonstrates that cAMP signaling can also lead to its attenuation, a finding of significant interest in cell physiology.

In PCCL3 thyroid follicular cells, the hormone TSH, which elevates cAMP, was found to inhibit AKT activity. nih.gov This inhibition was shown to be dependent on PKA and required the activation and phosphorylation of the small GTPase Rap1b. nih.gov This study provides a clear molecular mechanism for the attenuation of the AKT pathway by cAMP/PKA signaling, where Rap1b acts as a crucial intermediary. nih.gov

This inhibitory crosstalk contrasts with findings in other cell types, such as human umbilical vein endothelial cells (HUVECs), where a cAMP/Epac agonist was shown to activate PI3K/Akt signaling, promoting cell survival. nih.gov This highlights the highly specific and context-dependent nature of the interaction between the cAMP and PI3K/AKT pathways. The outcome of Sp-cAMPS application—whether it leads to attenuation or activation of AKT—likely depends on the specific complement of PKA substrates (like Rap1b) and Epac effectors present in the cell type under investigation.

Sp-cAMPS significantly influences the cytoskeleton and cell contractility by modulating the phosphorylation state of Myosin Light Chain (MLC) and the activity of Rho-family GTPases. The regulation is complex, often involving opposing effects on different members of the Rho family.

The phosphorylation of MLC is a key event that triggers contraction in smooth muscle and regulates shape change in non-muscle cells like platelets. mdpi.com The cAMP pathway, activated by Sp-cAMPS, generally leads to a decrease in MLC phosphorylation. This occurs through the PKA-dependent phosphorylation and subsequent inhibition of the small GTPase RhoA. Inhibited RhoA can no longer activate its downstream effector, Rho-kinase (ROCK), which normally phosphorylates and inactivates Myosin Light Chain Phosphatase (MLCP). Therefore, by inhibiting the RhoA/ROCK axis, the cAMP/PKA pathway promotes the activity of MLCP, leading to the dephosphorylation of MLC and cellular relaxation or stabilization of cell shape.

In contrast to its inhibitory effect on RhoA, the cAMP pathway has been shown to activate another Rho-family GTPase, Rac1. In microvascular endothelial cells, cAMP-mediated activation of Rac1 is crucial for stabilizing the endothelial barrier. This activation can proceed through both PKA-dependent and Epac-dependent pathways, which engage specific GTP exchange factors (GEFs) for Rac1. This demonstrates a sophisticated regulatory system where Sp-cAMPS can simultaneously inhibit one GTPase (RhoA) to reduce contractility while activating another (Rac1) to strengthen cortical actin structures.

Table 2: Sp-cAMPS and the Regulation of MLC and Rho GTPases

Target MoleculeEffect of Sp-cAMPS (via cAMP)Key MediatorDownstream Consequence
RhoA InhibitionPKADecreased ROCK activity.
MLCP Activation (disinhibition)Inhibition of ROCKDephosphorylation of Myosin Light Chain.
Myosin Light Chain DephosphorylationMLCPSmooth muscle relaxation; inhibition of platelet shape change. mdpi.com
Rac1 ActivationPKA and EpacEnforcement of adherens junctions; endothelial barrier stabilization.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, immunity, and cell survival. The interaction between cAMP and NF-κB is multifaceted and has been a subject of extensive research, revealing both inhibitory and, paradoxically, stimulatory roles depending on the cellular context and stimulus.

In general, elevation of cAMP is reported to inhibit NF-κB activation triggered by a wide range of stimuli, including proinflammatory cytokines like TNF-α and IL-1β. This inhibitory action is of significant interest for its anti-inflammatory potential. Several mechanisms have been proposed for this crosstalk. One key point of interaction is the IκB kinase (IKK) complex, which is the upstream "switch" for NF-κB activation. The cAMP pathway can interfere with IKK activation, thus preventing the degradation of the inhibitory IκB proteins and keeping NF-κB sequestered in the cytoplasm.

However, the effects of cAMP are not universally inhibitory. Some reports indicate that PKA can, under certain conditions, promote NF-κB activity. The outcome of using Sp-cAMPS to probe this association is therefore highly dependent on the cell type, the specific NF-κB-activating stimulus being used, and the precise molecular machinery connecting the two pathways in that system. This complexity underscores that cAMP is not a simple "off switch" for NF-κB but rather a selective modulator of its action.

Applications and Research Findings of Sp Camps, Triethylammonium Salt in Biological Systems

Studies in In Vitro Cellular Models

In the study of liver function, Sp-cAMPS serves as a direct mimic of the hormone glucagon (B607659), which acts via cAMP to regulate glucose and lipid metabolism. bioscientifica.comphysiology.orgoup.com Research using isolated rat hepatocytes has demonstrated that treatment with Sp-cAMPS accurately replicates the effects of glucagon. bioscientifica.comphysiology.org

Specifically, Sp-cAMPS stimulates the phosphorylation of numerous cytosolic proteins in hepatocytes. physiology.org Among the most sensitive of these proteins are pyruvate (B1213749) kinase and 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase, two enzymes that are pivotal in controlling the rate of gluconeogenesis, the process of generating glucose from non-carbohydrate sources. physiology.org By activating PKA, Sp-cAMPS triggers the same phosphorylation cascade as glucagon, providing direct pharmacological evidence for the central role of cAMP in mediating glucagon's effects on these key metabolic enzymes. physiology.orgresearchgate.net Furthermore, studies have shown that Sp-cAMPS can also mimic glucagon's ability to cause a small increase in the concentration of free intracellular calcium (Ca2+) in hepatocytes, an effect that is also dependent on the activation of PKA. physiology.org

Beyond glucose metabolism, the cAMP pathway activated by glucagon also regulates hepatic lipid metabolism. It does so by activating the CREBH-Insig-2a signaling pathway, which in turn inhibits the activation of SREBP-1c, a key transcription factor for lipogenesis. scholaris.ca This action helps prevent the accumulation of lipids in hepatocytes. scholaris.ca

Table 1: Glucagon-like Effects of Sp-cAMPS in Hepatocytes

Cellular Response Effect of Sp-cAMPS Key Proteins Targeted Reference
Protein Phosphorylation Mimics glucagon-induced phosphorylation Pyruvate kinase, 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase physiology.org
Intracellular Calcium Mimics glucagon-stimulated increase PKA-dependent pathway physiology.org

The integrity of epithelial barriers, which line organs and cavities throughout the body, is crucial for maintaining homeostasis. This barrier function is primarily regulated by tight junctions, complex protein structures that control the passage of ions and molecules between cells. nih.govoup.com The cAMP signaling pathway, and specifically PKA, plays a significant role in modulating the permeability of these tight junctions. nih.govnih.gov

Sp-cAMPS is utilized in this field as a specific PKA activator to probe the mechanisms of barrier regulation. Research has shown that changes in PKA activity can elicit a variety of effects on intracellular membrane dynamics, including sorting and trafficking, which are critical for maintaining the distinct apical and basolateral domains of epithelial cells (cell polarity). nih.gov Studies in epithelial cell lines have demonstrated that PKA is a key regulator of the ion permeability of tight junctions. nih.gov By using tools like Sp-cAMPS to activate PKA, researchers can directly study its downstream effects on the phosphorylation of tight junction proteins, such as claudins, and the subsequent changes in transepithelial resistance, a measure of barrier integrity.

Pheochromocytoma (PC12) cells are a valuable in vitro model for studying neuronal differentiation, as they can be stimulated to stop proliferating and extend neurites, mimicking the behavior of neurons. researchgate.netnih.gov This process can be initiated by nerve growth factor (NGF) or by agents that elevate intracellular cAMP levels. researchgate.net

Sp-cAMPS, as a cell-permeable cAMP analog, is used to investigate the specific role of the cAMP pathway in neuritogenesis. researchgate.net The differentiation of PC12 cells is believed to proceed through cAMP-dependent signaling cascades. researchgate.net While the full mechanism is complex and involves multiple downstream effectors in addition to PKA, the activation of the cAMP pathway is a critical trigger. researchgate.net Studies have shown that enhancing intracellular cAMP can significantly increase the proportion of NGF-treated PC12 cells that develop neurites. Therefore, Sp-cAMPS provides a means to specifically activate this pathway, allowing researchers to dissect the signaling events that lead from cAMP elevation to the morphological changes associated with neuronal differentiation. researchgate.netnih.gov

In the immune system, the cAMP pathway is a key negative regulator of pro-inflammatory responses. Sp-cAMPS has been instrumental in uncovering the mechanisms of this immunomodulation, particularly through its effects on the SH2 domain-containing inositol (B14025) 5'-phosphatase (SHIP1). SHIP1 is an important enzyme in hematopoietic cells, including lymphocytes, that counteracts pro-inflammatory signaling by reducing levels of the signaling molecule PtdIns(3,4,5)P3.

Research has shown that Sp-cAMPS directly leads to the phosphorylation and activation of SHIP1. In studies using the DT40 B-lymphocyte cell line and SHIP1-transfected HEK-293 cells, treatment with Sp-cAMPS resulted in a significant increase in SHIP1 phosphorylation. This PKA-mediated phosphorylation enhances the phosphatase activity of SHIP1 by two- to three-fold. The functional consequence of this activation is a blunting of downstream signaling events; for example, pretreatment of DT40 cells with Sp-cAMPS markedly inhibited the B cell receptor (BCR)-induced phosphorylation of the protein kinase Akt, a key cell survival and proliferation signal. This effect was entirely dependent on the presence of SHIP1, demonstrating that Sp-cAMPS exerts its immunomodulatory effect in this context through the specific activation of this phosphatase.

Table 2: Effect of Sp-cAMPS on SHIP1 Activity and Downstream Signaling

Cell Line Treatment Effect on SHIP1 Downstream Consequence Reference
SHIP1-transfected HEK-293 100 µM Sp-cAMPS Increased phosphorylation ~2-fold increase in SHIP1 enzymatic activity

The development of resistance to chemotherapy is a major obstacle in cancer treatment. In estrogen receptor-positive (ER+) breast cancer, resistance to the endocrine therapy tamoxifen (B1202) can occur. nih.gov Emerging research indicates that the cAMP/PKA signaling pathway is implicated in this resistance mechanism.

Studies have shown that PKA can directly phosphorylate the estrogen receptor α (ERα). This phosphorylation can lead to the activation of the receptor even in the absence of its natural ligand, estrogen, which contributes to tamoxifen resistance. nih.gov Sp-cAMPS is used as a research tool to activate PKA and study these effects. By mimicking the activation of the cAMP pathway, Sp-cAMPS allows for the investigation of how PKA-mediated signaling cross-talks with the ERα pathway. nih.govnih.gov Understanding this interaction is crucial for developing strategies to overcome resistance, potentially by modulating the cAMP pathway to re-sensitize cancer cells to agents like tamoxifen.

In adipocytes (fat cells), the cAMP pathway is a central regulator of lipid metabolism, controlling processes like lipolysis (the breakdown of stored fat). bioscientifica.com The relationship between cAMP and another key energy sensor, AMP-activated protein kinase (AMPK), is an area of active investigation.

Direct evidence from studies on 3T3-L1 adipocytes shows that the cAMP analog Sp-cAMPS increases the phosphorylation of AMPK. The accumulation of cAMP, mimicked by Sp-cAMPS, leads to the activation of PKA, which in turn can phosphorylate and activate AMPK. However, the interplay between these two kinases is complex, with some studies reporting that PKA can activate AMPK, while others suggest an inhibitory relationship under different conditions. This complexity highlights the nuanced control of cellular energy balance. The use of specific activators like Sp-cAMPS is critical for isolating the PKA-dependent effects on AMPK phosphorylation and downstream metabolic events, such as the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.

Table 3: Mentioned Compounds

Compound Name
Sp-cAMPS, triethylammonium (B8662869) salt
(Sp)-Adenosine-3',5'-cyclic monophosphorothioate, triethylammonium salt
Cyclic adenosine (B11128) monophosphate (cAMP)
Glucagon
Pyruvate kinase
6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase
CREBH (cAMP-responsive element-binding protein H)
Insig-2 (Insulin induced gene-2)
SREBP-1c (Sterol regulatory element-binding protein-1c)
Claudins
Nerve growth factor (NGF)
SHIP1 (SH2 domain-containing inositol 5'-phosphatase)
PtdIns(3,4,5)P3 (Phosphatidylinositol (3,4,5)-trisphosphate)
Akt (Protein kinase B)
Tamoxifen
Estrogen
Estrogen Receptor α (ERα)
AMP-activated protein kinase (AMPK)
Acetyl-CoA carboxylase (ACC)
Isoproterenol

Circadian Rhythm Regulation and Protein Stability (e.g., PER protein in Drosophila S2 cells)

The intricate machinery of the circadian clock, which governs the daily rhythms of countless physiological processes, is subject to post-translational regulation. A key component of this clock is the PERIOD (PER) protein, the stability of which is crucial for maintaining the periodicity of the circadian cycle. Research has demonstrated that the cAMP signaling pathway plays a significant role in modulating PER protein stability.

In studies utilizing Drosophila S2 tissue culture cells, it has been shown that increasing intracellular levels of cAMP leads to the stabilization of the PER protein. nih.govnih.gov The application of Sp-cAMPS, along with other activators of the cAMP pathway like forskolin (B1673556), has been instrumental in this discovery. nih.gov By activating PKA, Sp-cAMPS initiates a signaling cascade that ultimately enhances the stability of PER. nih.govnih.gov This finding suggests that the neuropeptide PDF, which is known to increase cAMP levels, may contribute to the synchrony of clock neurons by enhancing PER stability and thereby adjusting the speed of the molecular clock in specific neurons. nih.gov

Table 1: Effect of cAMP Pathway Activation on PER Protein Stability in Drosophila S2 Cells

TreatmentEffect on PER Protein StabilityKey FindingReference
Sp-cAMPSIncreased stabilityActivation of PKA by Sp-cAMPS enhances PER protein stability. nih.govnih.gov
ForskolinIncreased stabilityElevates cAMP levels, leading to PKA activation and PER stabilization. nih.gov

Investigations in In Vivo Animal Models

The utility of Sp-cAMPS, triethylammonium salt extends to in vivo animal models, where it has been instrumental in probing the physiological and behavioral consequences of PKA activation in specific brain regions and its role in systemic processes like metabolic regulation.

Central Nervous System Function and Neuromodulation

The cAMP/PKA signaling cascade is a critical modulator of a wide array of functions within the central nervous system, including cognitive processes and reward-related behaviors.

Working memory, a fundamental cognitive function essential for temporary storage and manipulation of information, is known to be dependent on the integrity of the prefrontal cortex (PFC). Research into the molecular mechanisms governing working memory has revealed a nuanced role for the cAMP/PKA pathway.

Studies involving the direct infusion of Sp-cAMPS into the PFC of animals have demonstrated that activation of PKA can impair working memory performance. In a delayed alternation task, a test of spatial working memory, bilateral infusions of Sp-cAMPS into the PFC resulted in a marked, dose-dependent impairment of performance. nih.gov This impairment was effectively reversed by the co-infusion of a PKA inhibitor, Rp-cAMPS, confirming that the effect was mediated through PKA. nih.gov Interestingly, the inhibitor alone had no effect on performance. nih.gov These findings highlight that, in contrast to its role in long-term memory consolidation in other brain regions like the hippocampus, excessive PKA activation in the prefrontal cortex is detrimental to working memory functions. nih.gov

Table 2: Effect of Sp-cAMPS on Working Memory Performance

Brain RegionTaskEffect of Sp-cAMPS InfusionReversibilityReference
Prefrontal Cortex (PFC)Delayed Alternation TaskDose-dependent impairmentYes, with PKA inhibitor (Rp-cAMPS) nih.gov

The nucleus accumbens (NAc) is a key brain region involved in processing reward and motivation, and the dopamine-sensitive adenylyl cyclase/cAMP/PKA signaling pathway within this region is thought to be critical for reward-related learning. The conditioned place preference (CPP) paradigm is a widely used behavioral model to study the rewarding effects of drugs and other stimuli. nih.govnih.govbiorxiv.orgfrontiersin.org

Research has shown that the activation of PKA in the NAc is a necessary component for the establishment of reward-related learning. However, the co-administration of Sp-cAMPS with a rewarding substance like amphetamine can disrupt the normal acquisition of CPP. For instance, while a certain dose of amphetamine alone can produce a significant CPP, the co-injection of Sp-cAMPS into the NAc can lead to a loss of this preference. This suggests that while PKA activation is necessary, a non-physiological, direct activation with Sp-cAMPS can interfere with the finely tuned signaling required for the consolidation of reward-associated memories.

The medulla oblongata contains neurons that are critical for the control of respiration. The excitability of these neurons is modulated by various neurotransmitters and intracellular signaling pathways. While the cAMP pathway is known to be involved in neuronal excitability in various contexts, direct research specifically investigating the effects of Sp-cAMPS, triethylammonium salt on the excitability of medullary respiratory neurons and respiratory control is currently limited in the available scientific literature. Further studies are required to elucidate the potential role of this specific compound in modulating these vital physiological functions.

Metabolic Regulation and Glucose Homeostasis (e.g., Hypothalamic PKA Activation)

The hypothalamus is a crucial brain region for the regulation of energy balance, including food intake and glucose homeostasis. nih.gov The cAMP signaling pathway within the hypothalamus plays a significant role in mediating the effects of various hormones and neuropeptides that control appetite and metabolism. nih.govnih.gov

Studies have demonstrated that direct activation of PKA in the hypothalamus can influence feeding behavior. The injection of the membrane-permeable cAMP agonist, Sp-cAMP, into the perifornical hypothalamus (PFH) of rats has been shown to significantly inhibit both schedule-induced and Neuropeptide Y (NPY)-induced food intake for up to four hours. nih.gov This anorectic effect was not due to malaise, as a taste aversion could not be conditioned to the Sp-cAMP treatment. nih.gov

Furthermore, the administration of Sp-cAMP resulted in a significant increase in the activity of PKA in the dorsomedial (DMH) and ventromedial (VMH) nuclei of the hypothalamus, but not in the lateral hypothalamus (LH). nih.gov This aligns with findings that food deprivation lowers endogenous cAMP content in the DMH and VMH, which is normalized by refeeding. nih.gov These results suggest that an increase in cAMP levels and subsequent PKA activation specifically in the DMH and VMH areas of the hypothalamus may act as a satiety signal, thereby contributing to the regulation of glucose homeostasis through the control of food intake. nih.gov

Table 3: Effect of Hypothalamic Sp-cAMP Administration on Feeding and PKA Activity

Hypothalamic RegionEffect on Food IntakeEffect on PKA ActivityImplied FunctionReference
Perifornical Hypothalamus (PFH)Inhibition of schedule-induced and NPY-induced feedingNot directly measured in PFHSatiety signaling nih.gov
Dorsomedial Hypothalamus (DMH)-IncreasedSatiety signaling nih.gov
Ventromedial Hypothalamus (VMH)-IncreasedSatiety signaling nih.gov
Lateral Hypothalamus (LH)-No significant change- nih.gov

Sensory System Modulation (e.g., Auditory Mechanotransduction in Cochlear Hair Cells)

The process of hearing is critically dependent on the function of mechanosensory hair cells within the cochlea of the inner ear. These cells convert mechanical sound vibrations into electrical signals, a process known as mechanotransduction. Recent research indicates that the cAMP signaling pathway plays a significant role in modulating the sensitivity of this process.

While direct studies employing Sp-cAMPS, triethylammonium salt in cochlear hair cells are not extensively documented, research using other cAMP analogs and activators has provided valuable insights. A study investigating rat outer hair cells found that upregulation of cAMP, through the application of dibutyryl-cAMP (dbcAMP) or the adenylyl cyclase activator forskolin, reduces the sensitivity of the mechanotransduction channels. pnas.orgpnas.orgnih.gov This effect was found to be consistent with a decrease in the stiffness of the "gating springs," which are critical molecular elements that open and close the mechanotransduction channels in response to hair bundle deflection. pnas.orgpnas.orgnih.gov

Interestingly, these effects of cAMP on mechanotransduction sensitivity appear to be mediated by the Exchange Protein Directly Activated by cAMP (EPAC), rather than the more traditionally recognized PKA. pnas.orgnih.gov However, PKA is present and active in cochlear hair cells. Immunohistochemical studies have shown that the catalytic subunit of PKA (PKA Cα1) is localized at the base of the stereocilia in both inner and outer hair cells of the mouse cochlea. researchgate.net Furthermore, activation of PKA in chicken hair cells has been shown to increase the activity of large-conductance calcium-activated potassium (BK) channels, a process dependent on intracellular calcium concentration. nih.gov This suggests that while EPAC may be the primary mediator of cAMP's effect on gating spring stiffness, PKA likely plays other important regulatory roles in hair cell function. The use of specific PKA activators like Sp-cAMPS could be instrumental in dissecting these distinct signaling pathways.

CompoundTarget/PathwayObserved Effect in Cochlear Hair CellsReference
dibutyryl-cAMP (dbcAMP)cAMP pathway activatorDecreased sensitivity of mechanotransduction channels; reduced gating spring stiffness pnas.orgpnas.orgnih.gov
ForskolinAdenylyl cyclase activator (increases cAMP)Decreased sensitivity of mechanotransduction channels; reduced gating spring stiffness pnas.org
-Protein Kinase A (PKA)Localized at the base of stereocilia; increases BK channel activity researchgate.netnih.gov

Host-Pathogen Interactions (e.g., Plasmodium falciparum Infection)

The cAMP signaling pathway is crucial for the lifecycle of the malaria parasite, Plasmodium falciparum, particularly during the invasion of human red blood cells by its merozoite stage. frontiersin.orgpasteur.frplos.orgnih.gov This makes the components of this pathway, including the parasite's own PKA (PfPKA), attractive targets for antimalarial drug development.

Research has demonstrated that exposing P. falciparum merozoites to a low potassium ion environment, similar to that of blood plasma, triggers a rise in intracellular cAMP levels. frontiersin.orgnih.gov This increase in cAMP activates PfPKA, which in turn regulates the secretion of microneme proteins essential for the parasite to attach to and invade erythrocytes. pasteur.frplos.orgnih.gov Consequently, inhibiting this pathway can block parasite proliferation. nih.gov

Phosphorothioate-modified cAMP analogs, which are structurally related to Sp-cAMPS, have been tested for their efficacy against P. falciparum. A study comparing several cAMP analogs found that Sp-2-Cl-cAMPS and Sp-8-Br-cAMPS were effective at blocking the proliferation of the P. falciparum 3D7 asexual blood stage, with half-maximal effective concentrations of approximately 4 µM and 11 µM, respectively. nih.gov In contrast, another analog, 6-Bnz-cAMP, had minimal effect even at much higher concentrations. nih.gov

Binding assays with the purified regulatory subunit of PfPKA (PfPKAr) revealed differing affinities for these analogs. While native cAMP binds with high affinity (1.2 nM), Sp-2-Cl-cAMPS and Sp-8-Br-cAMPS showed lower affinities of 8.9 nM and 1.3 µM, respectively. nih.gov These findings highlight that even with lower binding affinity compared to the natural ligand, these modified analogs can effectively inhibit parasite growth, likely due to their increased stability against phosphodiesterase degradation. nih.gov

CompoundEffect on P. falciparum Proliferation (3D7 strain)Binding Affinity (Kd) to PfPKArReference
Sp-2-Cl-cAMPSIC50 ≈ 4 µM8.9 nM nih.gov
Sp-8-Br-cAMPSIC50 ≈ 11 µM1.3 µM nih.gov
6-Bnz-cAMPMinimal effect in millimolar rangeNot reported nih.gov
cAMP (endogenous)-1.2 nM nih.gov

Smooth Muscle Contraction and Pharmacological Interactions (e.g., Rat Vas Deferens)

The role of cAMP in regulating smooth muscle contractility is complex, with studies often showing contrasting effects depending on the specific tissue and experimental conditions. The rat vas deferens has been a common model for investigating these pharmacological interactions.

Generally, an increase in intracellular cAMP is associated with smooth muscle relaxation. nih.gov This is primarily mediated by PKA, which phosphorylates several target proteins that lead to a decrease in intracellular calcium levels and a reduced sensitivity of the contractile apparatus to calcium. nih.govyoutube.com However, studies using cAMP analogs in the rat vas deferens have revealed a more nuanced picture.

One study found a surprising lack of correlation between PKA activation and the inhibition of contraction in the rat vas deferens. nih.gov The cell-permeable cAMP analog, dibutyryl-cAMP (db-cAMP), caused a concentration-dependent inhibition of phenylephrine-induced contractions. In contrast, another analog, 8-bromo-cAMP (8-Br-cAMP), had no significant effect on contractions, despite being a more potent activator of PKA in the same tissue. nih.gov This suggests that in some smooth muscles, the relaxant effects of cAMP analogs may occur through PKA-independent mechanisms. nih.gov

Further complicating the picture, another study demonstrated that while the cell-permeable analog 8-Br-cAMP induced relaxation of pre-contracted vas deferens, extracellularly applied, non-permeant cAMP actually enhanced the contractile response. nih.gov This contractile effect was found to be mediated by the conversion of extracellular cAMP to adenosine by ecto-5'-nucleotidase, with the resulting adenosine then acting on A1 adenosine receptors to promote contraction. nih.gov This highlights a dual role for cAMP, where its intracellular and extracellular actions can have opposing effects on smooth muscle tone.

These findings underscore the complexity of cAMP signaling in the rat vas deferens. The use of specific and stable analogs like Sp-cAMPS, triethylammonium salt in such experimental models could help to further delineate the precise roles of PKA-dependent and independent pathways in the regulation of smooth muscle contractility.

CompoundEffect on Rat Vas Deferens ContractionProposed MechanismReference
dibutyryl-cAMP (db-cAMP)InhibitionLikely PKA-independent mechanism nih.gov
8-bromo-cAMP (8-Br-cAMP)No significant effect on contraction (intracellularly); relaxation when cell-permeablePotent PKA activator, but uncoupled from contraction inhibition in this model nih.govnih.gov
cAMP (extracellular)EnhancementConversion to adenosine and activation of A1 adenosine receptors nih.gov

Methodological Approaches Utilizing Sp Camps, Triethylammonium Salt

Biochemical and Molecular Biology Techniques

Quantification of Protein Kinase Activity

Sp-cAMPS, triethylammonium (B8662869) salt, is instrumental in quantifying the activity of Protein Kinase A (PKA), a primary effector of cAMP signaling. youtube.comyoutube.com PKA exists as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. youtube.com The binding of cAMP, or its analog Sp-cAMPS, to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. youtube.compsu.edu These active C-subunits then phosphorylate target proteins, initiating a cascade of cellular responses. youtube.com

The potency of Sp-cAMPS as a PKA activator can be quantified by its activation constant (K_a), which represents the concentration of the analog required for half-maximal activation of the enzyme. Kinetic studies have determined the K_a values for Sp-cAMPS with different PKA isozymes. For instance, in studies with type II bovine cardiac muscle PKA, Sp-cAMPS exhibited potent activation. bio-techne.com

Research Findings: In a study investigating the influence of the cAMP-PKA system on expiratory neurons, intracellular injection of Sp-cAMPS was used to stimulate PKA activity. nih.gov This resulted in the depolarization of neurons and an increase in input resistance, demonstrating the role of PKA in modulating neuronal excitability. nih.gov

ParameterValueEnzyme SourceReference
K_i for PKA I12.5 µMNot Specified glpbio.com
K_i for PKA II4.5 µMNot Specified glpbio.com

Assays for Phosphodiesterase Enzyme Kinetics

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the duration and amplitude of cAMP signaling by hydrolyzing cAMP to 5'-AMP. nih.govahajournals.orgwikipedia.org The resistance of Sp-cAMPS to hydrolysis by most PDEs makes it a valuable tool in assays designed to study the kinetics of these enzymes. hellobio.com By using Sp-cAMPS to activate PKA in a sustained manner, researchers can investigate the effects of various PDE inhibitors without the complication of the activator itself being degraded.

PDEs are classified into 11 families based on their substrate specificity, amino acid sequence, and regulatory properties. wikipedia.org Some PDEs are cAMP-specific (PDE4, 7, and 8), while others are cGMP-specific (PDE5, 6, and 9), and some can hydrolyze both (PDE1, 2, 3, 10, and 11). wikipedia.org

Research Findings: Studies have shown that while Sp-cAMPS is generally resistant to hydrolysis, certain PDE families may exhibit some activity towards it, albeit significantly lower than their activity towards cAMP. This differential susceptibility can be exploited to characterize the substrate specificity of various PDE isoforms. For example, in studies of PDE-PKA complexes, fluorescently labeled cAMP analogs are used to monitor displacement by unlabeled cAMP or inhibitors, providing a real-time readout of enzyme kinetics. nih.gov

PDE FamilySubstrate SpecificityGeneral Function in cAMP Signaling
PDE1cAMP and cGMPCa²⁺/calmodulin-activated, involved in neuronal signaling. sigmaaldrich.com
PDE2cAMP and cGMPActivated by cGMP, providing cross-talk between cGMP and cAMP pathways. sigmaaldrich.comnih.gov
PDE3cAMP and cGMPcGMP-inhibited, plays a role in cardiovascular function and platelet aggregation. sigmaaldrich.com
PDE4cAMPMajor cAMP-hydrolyzing activity in many cells, involved in inflammation and memory. sigmaaldrich.com
PDE7cAMPHigh affinity for cAMP.
PDE8cAMPHigh affinity for cAMP.
PDE10cAMP and cGMPInvolved in regulating cAMP levels, particularly at low concentrations. nih.gov
PDE11cAMP and cGMPDual-substrate PDE.

Measurement of Intracellular Cyclic AMP Concentrations

Accurately measuring intracellular cAMP levels is crucial for understanding cellular signaling events. nih.govmultispaninc.com While direct measurement often involves techniques like immunoassays or mass spectrometry, Sp-cAMPS, triethylammonium salt, can be used as a positive control or a tool to manipulate intracellular cAMP-dependent pathways in a predictable manner. pcbis.fr Its cell permeability allows for the direct stimulation of intracellular cAMP receptors, bypassing the need for adenylyl cyclase activation. rndsystems.combio-techne.comtocris.com

Various methods exist for quantifying intracellular cAMP, each with its own advantages and limitations. These include radioimmunoassays (RIA), enzyme-linked immunosorbent assays (ELISA), and fluorescence-based methods like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET). multispaninc.commoleculardevices.com

Research Findings: In a study using a BRET sensor to measure cAMP in different cellular compartments, researchers found that PDEs with low K_m values, such as PDE3 and PDE10, are primarily responsible for degrading cAMP at low concentrations, while PDE4, with a higher K_m, is more important at higher cAMP concentrations. nih.gov This highlights the complex spatial and temporal regulation of intracellular cAMP levels.

Assay MethodPrincipleKey Features
Radioimmunoassay (RIA)Competitive binding of radiolabeled cAMP and sample cAMP to a specific antibody. multispaninc.comTraditional method, high sensitivity, requires handling of radioactive materials. multispaninc.com
Enzyme-Linked Immunosorbent Assay (ELISA)Competitive binding of sample cAMP and enzyme-labeled cAMP to an antibody. multispaninc.comIsotope-free, amenable to high-throughput screening. multispaninc.com
Time-Resolved FRET (TR-FRET)Competition between sample cAMP and a fluorescently labeled cAMP tracer for binding to an antibody, resulting in a change in FRET signal. pcbis.frHomogeneous assay, high sensitivity. pcbis.fr
CatchPoint Fluorescent AssayCompetitive immunoassay with a fluorescent product.High sensitivity, faster than RIA and more sensitive than fluorescence polarization methods. moleculardevices.com

Analysis of Protein Phosphorylation Patterns (e.g., Western Blotting)

Western blotting is a fundamental technique used to detect specific proteins and their post-translational modifications, such as phosphorylation. creative-proteomics.com Sp-cAMPS, triethylammonium salt, is used to stimulate cAMP-dependent signaling pathways, leading to the phosphorylation of downstream target proteins by PKA. nih.gov By treating cells with Sp-cAMPS and subsequently analyzing cell lysates by Western blot using phospho-specific antibodies, researchers can identify and quantify the proteins that are phosphorylated in response to increased cAMP levels. nih.gov

Careful sample preparation is critical for analyzing protein phosphorylation, as phosphatases released during cell lysis can rapidly dephosphorylate target proteins. creative-proteomics.combio-techne.com The use of phosphatase inhibitors and keeping samples cold are essential steps to preserve the phosphorylation state of proteins. bio-techne.com

Research Findings: A quantitative proteomics study using a PKA-null cell line compared the effects of a cAMP analog on protein expression with wild-type cells. nih.gov The results identified numerous proteins involved in metabolic processes, chromatin modification, and protein transport whose expression is regulated by cAMP in a PKA-dependent manner. nih.gov This approach allows for a global view of the cellular response to cAMP signaling.

Challenge in Phospho-Western BlottingSolutionReference
Low abundance of phosphorylated proteinsUse sensitive detection methods; immunoprecipitation to enrich the target protein. creative-proteomics.combio-techne.com
Rapid dephosphorylation by phosphatasesUse phosphatase inhibitors; keep samples on ice. creative-proteomics.combio-techne.com
High background from blocking agentsUse BSA or protein-free blocking agents instead of milk. bio-techne.com
Non-specific signal from phosphate-containing buffersUse Tris-buffered saline with Tween 20 (TBST) instead of phosphate-buffered saline (PBS). bio-techne.com

Subcellular Localization Studies (e.g., Confocal Microscopy, FRET-based Sensors)

The spatial organization of cAMP signaling is critical for its specificity. nih.gov Confocal microscopy allows for the high-resolution visualization of fluorescently tagged proteins within intact cells, enabling the study of their subcellular localization. springernature.comnih.gov By using fluorescently labeled PKA subunits or FRET-based cAMP sensors, researchers can observe the dynamic redistribution of these components in response to stimulation with Sp-cAMPS. nih.govspringernature.com

FRET-based sensors for cAMP, often built around the cAMP-binding protein Epac, change their fluorescence properties upon binding cAMP, providing a real-time readout of cAMP concentration in different subcellular compartments. plos.orgnih.gov

Research Findings: Studies using FRET sensors have demonstrated that cAMP signals are not uniformly distributed throughout the cell but are often localized to specific microdomains. nih.gov For example, activation of different G protein-coupled receptors can generate distinct patterns of subcellular cAMP elevation. The use of Sp-cAMPS can help to dissect the downstream consequences of these localized signals.

TechniqueApplication in cAMP SignalingKey Advantage
Confocal MicroscopyVisualizing the subcellular localization of fluorescently tagged PKA subunits or other signaling proteins. springernature.comresearchgate.netHigh spatial resolution and optical sectioning capabilities. nih.govresearchgate.net
FRET-based SensorsReal-time measurement of cAMP dynamics in living cells and specific subcellular compartments. nih.govspringernature.comnih.govHigh temporal and spatial resolution for dynamic processes. springernature.com

Protein-Protein Interaction Studies (e.g., Immunoprecipitation)

Understanding the protein-protein interactions within the cAMP signaling pathway is essential for elucidating its regulatory mechanisms. Co-immunoprecipitation (Co-IP) is a widely used technique to study these interactions in vivo. nih.govabsin.net In a typical Co-IP experiment, an antibody against a specific protein of interest is used to pull down that protein from a cell lysate, along with any interacting partners. absin.netyoutube.comyoutube.com

Sp-cAMPS, triethylammonium salt, can be used to modulate the interaction between proteins in a cAMP-dependent manner. For example, the binding of Sp-cAMPS to the regulatory subunits of PKA causes them to dissociate from the catalytic subunits, an interaction that can be studied by Co-IP. nih.gov

Research Findings: Surface plasmon resonance (SPR) studies have shown that the presence of cAMP increases the binding of antibodies to phosphorylated PKA regulatory subunits, suggesting a conformational change upon cAMP binding that exposes the antibody epitope. nih.gov Co-immunoprecipitation experiments using phospho-specific antibodies can then be used to validate these interactions within a cellular context. nih.gov

Experimental Control in Co-IPPurpose
InputA sample of the whole-cell lysate to confirm the presence of the proteins of interest before immunoprecipitation. absin.net
Isotype ControlAn antibody of the same isotype and from the same species as the primary antibody, but not specific to the target protein, to control for non-specific binding to the beads. absin.net
Bead-Only ControlBeads without any antibody to control for non-specific binding of proteins to the beads themselves.

Cellular and Organismal Experimental Design

The unique properties of Sp-cAMPS, triethylammonium salt, have led to its widespread application in a multitude of experimental designs, ranging from in vitro cell culture systems to in vivo animal models.

In the controlled environment of in vitro cell cultures, Sp-cAMPS, triethylammonium salt, serves as a potent activator of the cAMP-PKA pathway, enabling researchers to dissect its role in cellular function with high precision. Its application spans various cell types, including neuronal and non-neuronal cells.

For instance, in primary cultures of hippocampal neurons, the activation of PKA by Sp-cAMPS has been shown to modulate neuronal excitability. Studies have demonstrated that application of PKA activators can lead to a reduction in sodium current, which would in turn influence the generation and propagation of action potentials. frontiersin.org In non-neuronal cells, such as hepatocytes, Sp-cAMPS mimics the effects of hormones like glucagon (B607659), which act via cAMP signaling to regulate metabolic processes. capes.gov.br The treatment of hepatocytes with Sp-cAMPS has been observed to elicit responses such as changes in intracellular calcium levels, mirroring the physiological effects of glucagon. capes.gov.br

The following table summarizes representative findings from in vitro studies utilizing activators of the cAMP/PKA pathway, including Sp-cAMPS and the adenylyl cyclase activator forskolin (B1673556), which elevates intracellular cAMP levels.

Cell TypePKA ActivatorObserved EffectResearch Focus
Cultured Brain NeuronsPKA activatorsDecrease in peak Na+ currentNeuromodulation of ion channels
Acutely Isolated Hippocampal Pyramidal NeuronsSp-5,6-dichloro-1-β-d-ribofuranosylbenzimidazole-3′,5′-monophosphorothioate (cBIMPS)Reduction in peak Na+ currentDopaminergic modulation of neuronal excitability
tsA-201 cells expressing Na+ channel α subunitscBIMPSReduction in peak Na+ currentMolecular mechanism of PKA-mediated Na+ channel modulation
HepatocytesSp-cAMPSMimics glucagon-stimulated increases in intracellular Ca2+Hormonal regulation of metabolism

To understand the physiological relevance of the cAMP-PKA pathway in the context of a living organism, Sp-cAMPS, triethylammonium salt, is often administered directly into specific brain regions via stereotaxic infusion or microinjection. This technique allows for the localized activation of PKA, enabling the investigation of its role in complex behaviors and physiological processes.

A notable example of this approach is the study of respiratory control. In anesthetized cats, intracellular injection of Sp-cAMPS into expiratory neurons within the caudal medulla led to depolarization and an increase in neuronal input resistance. rndsystems.com This resulted in a reduction of spontaneous inhibitory synaptic currents and an increase in excitatory synaptic currents, highlighting the role of the cAMP-PKA system in modulating the activity of neurons critical for breathing. rndsystems.com

In rats, the involvement of PKA in cardiovascular regulation has been investigated through microinjection of Sp-cAMPS into the rostral ventrolateral medulla (RVLM), a key area for the control of sympathetic outflow and blood pressure. rndsystems.com Such studies have contributed to understanding how substances like ethanol (B145695) may exert their effects on the cardiovascular system through modulation of the cAMP-PKA pathway in this brain region. rndsystems.com

The combination of Sp-cAMPS, triethylammonium salt, application with electrophysiological recording techniques, such as patch-clamp and field potential recordings, has been instrumental in elucidating the mechanisms by which PKA activation modulates synaptic transmission and plasticity.

In hippocampal slices, a widely used model for studying learning and memory, the activation of the cAMP-PKA pathway is crucial for long-term potentiation (LTP), a cellular correlate of memory formation. nih.govnih.govyoutube.com Studies have shown that activation of adenylyl cyclase with forskolin, which leads to an increase in cAMP and subsequent PKA activation, can induce a marked potentiation of synaptic transmission at hippocampal mossy fiber synapses. ista.ac.at This potentiation is characterized by an increase in the size of the readily releasable pool of synaptic vesicles and an enhanced vesicular release probability. ista.ac.at Direct application of Sp-cAMPS would be expected to produce similar effects, directly implicating PKA in the presynaptic mechanisms of LTP.

The table below presents findings from electrophysiological studies investigating the role of the cAMP-PKA pathway in synaptic function.

PreparationPKA ActivatorRecording TechniqueKey Finding
Hippocampal Mossy Fiber - CA3 SynapsesForskolinPaired RecordingsIncreased readily releasable vesicle pool size and vesicular release probability
Expiratory Neurons (in vivo)Sp-cAMPSIntracellular RecordingDepolarization, increased input resistance, reduced inhibitory currents, and increased excitatory currents
Hippocampal Pyramidal NeuronsSp-5,6-dichloro-1-β-d-ribofuranosylbenzimidazole-3′,5′-monophosphorothioate (cBIMPS)Whole-cell Voltage-clampReduction of peak Na+ current

While direct studies employing Sp-cAMPS, triethylammonium salt, in behavioral paradigms for cognitive and affective neuroscience are not extensively documented in the available literature, the crucial role of its target, PKA, in these processes is well-established through the use of PKA inhibitors. For instance, the PKA inhibitor Rp-cAMPS has been shown to interfere with the consolidation of fear memories when injected into the brain. bio-techne.com This suggests that the activation of PKA is a necessary step for the formation of long-term memories of fearful events.

Based on these findings, it is hypothesized that the administration of Sp-cAMPS would have the opposite effect, potentially enhancing memory consolidation in fear conditioning paradigms. bio-techne.comnih.gov In such a paradigm, an animal learns to associate a neutral stimulus with an aversive one. The strength of this memory is often measured by the degree of freezing behavior exhibited in response to the neutral stimulus alone. It is plausible that microinjection of Sp-cAMPS into brain regions critical for fear memory, such as the amygdala, would lead to an increase in freezing behavior during memory recall, indicating a stronger fear memory. nih.govnih.govbiorxiv.org

Analog Design and Analytical Considerations

The utility of Sp-cAMPS, triethylammonium salt, as a research tool is further enhanced by the availability of its diastereomer, Rp-cAMPS, and the development of synthetic methods that allow for the creation of specific analogs.

The stereospecific synthesis of the Sp and Rp diastereomers of adenosine (B11128) 3',5'-cyclic phosphorothioates is crucial for their use as selective tools to probe the function of PKA. The difference in the spatial orientation of the sulfur atom at the phosphorus center confers their opposing biological activities: Sp-cAMPS is a potent activator of PKA, while Rp-cAMPS acts as a competitive antagonist.

One established method for the stereospecific synthesis of these analogs involves the conversion of N,N,O2'-tribenzoyladenosine 3',5'-cyclic phosphate (B84403) into a diastereoisomeric mixture of N,N,O2'-tribenzoyladenosine 3',5'-cyclic phosphoranilidates. tocris.comadooq.com These diastereomers can then be separated, and subsequent chemical steps lead to the formation of the individual Sp- and Rp-cAMPS isomers. The absolute configuration at the phosphorus atom can be confirmed using techniques such as 31P nuclear magnetic resonance (NMR) spectroscopy. tocris.com The ability to synthesize these diastereomers with high purity is essential for accurately interpreting the results of experiments aimed at dissecting the role of PKA in cellular and organismal physiology.

Purity Assessment and Chromatographic Separation of Isomers

The purity of Sp-cAMPS, triethylammonium salt is a critical parameter for its use in research, ensuring that observed biological effects are attributable to the specific stereoisomer. Commercial suppliers typically report a purity of ≥98%, which is commonly determined by High-Performance Liquid Chromatography (HPLC). rndsystems.combio-techne.com

The synthesis of adenosine 3',5'-cyclic phosphorothioates results in a mixture of two diastereomers, designated Sp and Rp, which differ in the spatial orientation of the sulfur atom on the phosphorus. These isomers often exhibit different biological activities; for instance, Sp-cAMPS acts as an activator of cAMP-dependent protein kinase (PKA), while Rp-cAMPS is a competitive inhibitor. nih.govmedchemexpress.commedchemexpress.com Consequently, their effective separation is crucial for studying the specific roles of each isomer.

The separation of these diastereomers presents a significant chromatographic challenge due to their structural similarity. reddit.com Researchers have employed various HPLC techniques to resolve these isomers. Ion-exchange and reversed-phase liquid chromatography have been utilized for the separation of diastereomers of related phosphorothioate (B77711) compounds. nih.gov The choice of stationary phase, mobile phase composition, and temperature are critical factors in achieving adequate resolution between the Sp and Rp forms. nih.govresearchgate.net

One established method for separating phosphorothioate diastereomers is anion-exchange HPLC. nih.gov This technique separates molecules based on their net charge, which can be subtly influenced by the stereochemistry of the phosphorothioate group. A specific example of such a separation for phosphorothioate oligonucleotides, which shares the same diastereomeric challenge, is detailed in the table below. While this example does not use Sp-cAMPS directly, it illustrates a successful methodology for separating Sp and Rp phosphorothioate isomers.

Table 1: Representative HPLC Method for Separation of Phosphorothioate Isomers. nih.gov
ParameterCondition
Chromatography System Agilent 1260 Infinity Series
Column Anion Exchange, DNAPac PA-100 (4 mm I.D. × 250 mm, 13 µm)
Flow Rate 0.8 mL/min
Column Temperature 55 ℃
Solvent A 10 mM Tris-HCl, pH 8.0
Solvent B 10 mM Tris-HCl, pH 8.0, 1 M NaCl
Gradient 0% to 100% B over 40 min
Detection UV absorbance at 260 nm

Development of Lipophilic Precursors for Enhanced Membrane Permeability

A significant limitation of cyclic AMP (cAMP) and its analogs, including Sp-cAMPS, is their poor membrane permeability. researchgate.net The negatively charged phosphate group hinders their ability to passively diffuse across the lipophilic cell membrane, restricting their use in living cell systems. researchgate.net To overcome this barrier, a common strategy is the development of lipophilic precursors, or prodrugs. nih.gov

Once inside the cell, these lipophilic prodrugs are designed to be cleaved by intracellular enzymes, such as esterases, to release the active Sp-cAMPS. nih.gov This approach ensures that the active compound is delivered to its intracellular site of action. The choice of the lipophilic promoiety and the chemical linkage (e.g., ester, carbamate) is critical and can be tailored to control the rate of activation and the stability of the prodrug. researchgate.net

A well-established example of this strategy is the creation of acetoxymethyl (AM) esters. cAMP acetoxymethyl ester (cAMP/AM) has been shown to be a powerful activator of intracellular signaling pathways when applied extracellularly. nih.gov Similarly, a membrane-permeable AM-ester of 8-pCPT-2'-O-Me-cAMP was developed to facilitate its entry into cells. researchgate.net The development of highly lipophilic ester prodrugs has also been successfully applied to other therapeutic agents to improve their delivery and targeting. researchgate.netnih.gov This prodrug approach effectively transforms Sp-cAMPS, triethylammonium salt into a more effective tool for studying cAMP-mediated signaling pathways in intact cells and tissues.

Comparative Research and Analog Studies Involving Sp Camps, Triethylammonium Salt

Comparative Analysis with Other Cyclic AMP Agonists

Sp-cAMPS is a potent activator of cAMP-dependent protein kinase (PKA) and the exchange protein directly activated by cAMP (Epac), making it a valuable tool in signal transduction research. medchemexpress.combiolog.detocris.com Its characteristics become clearer when compared to other widely used cAMP agonists.

Distinctive Properties Compared to 8-Bromo-cAMP

8-Bromo-cAMP is a well-established, cell-permeable cAMP analog that, like Sp-cAMPS, activates PKA and is more resistant to hydrolysis by phosphodiesterases (PDEs) than cAMP itself. medchemexpress.comabcam.com However, research reveals distinct properties between the two. While both compounds can activate PKA, their effects on downstream signaling can differ. For instance, studies on the phosphorylation of AMP-activated protein kinase (AMPK) in adipocytes have shown that both Sp-cAMPS and 8-Bromo-cAMP can lead to increased AMPK phosphorylation.

A key distinction lies in their activation profiles for different cAMP effectors. 8-Bromo-cAMP is known to activate both PKA and Epac. nih.gov This dual activation is reflected in its dose-response curves for certain cellular processes, which can be biphasic, suggesting engagement with multiple targets at different concentrations. nih.gov For example, in inducing substance P release, 8-Br-cAMP exhibits a biphasic concentration-response curve with EC50 values of 706 pM and 392 µM, indicating complex interactions. nih.gov Sp-cAMPS also activates both PKA and Epac, positioning them as non-selective agonists in this regard. medchemexpress.comtocris.com

FeatureSp-cAMPS, triethylammonium (B8662869) salt8-Bromo-cAMP
Primary Targets PKA, Epac medchemexpress.comtocris.comPKA, Epac nih.gov
PDE Resistance YesYes medchemexpress.com
Activation Profile Potent activator of PKA I and II medchemexpress.comActivator of PKA abcam.com
Downstream Signaling Example Increases AMPK phosphorylationIncreases AMPK phosphorylation

Comparison with Dibutyryl-cAMP and its Metabolic Implications

Dibutyryl-cAMP (db-cAMP) is another cell-permeable cAMP analog historically used to mimic intracellular cAMP elevation. However, a critical difference from Sp-cAMPS lies in its metabolism. db-cAMP can be metabolized within the cell, releasing butyrate (B1204436). medchemexpress.com This is significant because butyrate itself is a biologically active molecule with known effects, including the inhibition of histone deacetylases (HDAC) and the regulation of gene expression. nih.govyoutube.com

Consequently, some of the observed cellular effects of db-cAMP are not solely due to the increase in cAMP signaling but are instead a result of the actions of butyrate. medchemexpress.com This can confound the interpretation of experimental results. For example, in neuroblastoma cells, db-cAMP was found to induce histone acetylation, an effect that was replicated by butyrate but not by forskolin (B1673556) (an adenylyl cyclase activator), indicating the effect is due to the butyryl moieties. medchemexpress.com In contrast, Sp-cAMPS is resistant to hydrolysis by PDEs, meaning it does not break down to produce confounding metabolites. medchemexpress.com This metabolic stability ensures that its observed effects can be more directly attributed to the activation of cAMP signaling pathways. Sp-8-Br-cAMPS, a related compound, is also noted for not having the metabolic side effects associated with dibutyryl-cAMP. biolog.de

AttributeSp-cAMPS, triethylammonium saltDibutyryl-cAMP
Metabolism Resistant to hydrolysis medchemexpress.comHydrolyzed to release butyrate medchemexpress.com
Mechanism of Action Direct activation of cAMP effectors (PKA, Epac) medchemexpress.comtocris.comActivation of cAMP effectors + effects of butyrate metabolite medchemexpress.com
Potential for Confounding Effects LowHigh, due to butyrate's bioactivity medchemexpress.comnih.gov

Differential Effects Compared to 6-Bnz-cAMP

A significant advancement in dissecting cAMP signaling has been the development of site-selective and effector-selective cAMP analogs. N⁶-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) is a prime example. Unlike Sp-cAMPS, which activates both PKA and Epac, 6-Bnz-cAMP is a selective activator of PKA and does not activate Epac. biolog.denih.govbiolog.de This makes it an invaluable "Epac-negative" control in experiments.

This differential activation of downstream effectors leads to distinct cellular outcomes. For instance, in PC12 cells, the PKA-specific activation by 6-Bnz-cAMP was shown to promote cell proliferation. nih.gov In contrast, cAMP analogs that activate both PKA and Epac tend to support neurite outgrowth. nih.gov This highlights how Sp-cAMPS, by activating both pathways, can produce integrated cellular responses that differ from those elicited by a PKA-only signal from 6-Bnz-cAMP. Research on substance P release has also demonstrated that 6-Bnz-cAMP can be remarkably potent in activating PKA-mediated responses, with an EC50 value in the picomolar range (0.50 pM). nih.gov

AnalogPKA ActivationEpac ActivationResulting Cellular Effect Example (PC12 cells)
Sp-cAMPS, triethylammonium salt Yes medchemexpress.comYes medchemexpress.comSupports neurite outgrowth nih.gov
6-Bnz-cAMP Yes biolog.deNo biolog.debiolog.dePromotes cell proliferation nih.gov

Assessment against Substituted cAMPS Analogs (e.g., Sp-2-Chloro-cAMPS, Sp-8-Br-cAMPS)

Modifications to the Sp-cAMPS structure have yielded analogs with enhanced properties. These substituted analogs are often designed for greater lipophilicity, leading to improved membrane permeability, and increased stability against enzymatic degradation.

Sp-8-bromo-cAMPS (Sp-8-Br-cAMPS) combines the structural features of 8-bromo-cAMP and Sp-cAMPS. biolog.de This results in a potent PKA activator with an EC50 of 360 nM. medchemexpress.com It is significantly more lipophilic and membrane-permeant compared to the parent Sp-cAMPS compound and is metabolically resistant, avoiding the side effects seen with analogs like dibutyryl-cAMP. biolog.de

Sp-2-chloro-cAMPS (Sp-2-Cl-cAMPS) is another analog of Sp-cAMPS that features increased lipophilicity and stability against phosphodiesterases. biolog.de The chlorine substitution at the 2-position of the adenine (B156593) base provides a site for further chemical modifications, such as the attachment of spacers or labels. biolog.de

These substitutions generally enhance the utility of the cAMPS scaffold for cellular studies by improving delivery across the cell membrane and ensuring sustained action.

AnalogKey Feature Compared to Sp-cAMPSPKA Activation (EC50)
Sp-cAMPS, triethylammonium salt BaselinePotent activator medchemexpress.com
Sp-8-Br-cAMPS Significantly more lipophilic and membrane-permeant biolog.de360 nM medchemexpress.com
Sp-2-Chloro-cAMPS Increased lipophilicity and PDE stability biolog.deActivator biolog.de

Interaction with Antagonistic Cyclic AMP Analogs

The signaling activity initiated by Sp-cAMPS can be competitively inhibited by its diastereomer, Rp-cAMPS.

Competitive Inhibition by Rp-cAMPS, Triethylammonium Salt

Rp-Adenosine-3',5'-cyclic monophosphorothioate, triethylammonium salt (Rp-cAMPS, triethylammonium salt) serves as a potent competitive antagonist to the action of cAMP and its agonistic analogs like Sp-cAMPS. medchemexpress.com While Sp-cAMPS is a powerful activator of PKA, Rp-cAMPS acts as a competitive inhibitor of cAMP-induced PKA activation. medchemexpress.comnih.gov It exerts its effect by binding to the cAMP binding sites on the regulatory subunits of PKA. nih.gov

The inhibitory constants (Ki) for Rp-cAMPS against PKA I and PKA II have been reported as 12.5 µM and 4.5 µM, respectively. medchemexpress.com Mechanistically, the binding of Rp-cAMPS to the PKA regulatory subunit locks the holoenzyme in a conformation that prevents the release and activation of the catalytic subunit. nih.gov This is in direct contrast to the binding of Sp-cAMPS, which promotes the dissociation of the catalytic subunit, thereby activating the enzyme. medchemexpress.com The use of Rp-cAMPS is therefore critical in ensuring that an observed biological effect is indeed mediated by PKA activation.

Reversal of Sp-cAMPS Effects by Rp-cAMPS Diastereomer

The biological effects induced by the agonistic action of Adenosine-3',5'-cyclic monophosphorothioate, Sp-isomer, triethylammonium salt (Sp-cAMPS) can be competitively antagonized by its diastereomer, the Rp-isomer (Rp-cAMPS). nih.govmedchemexpress.commedchemexpress.comtocris.com This reversal is a key methodological tool for attributing a specific cellular response to the activation of cAMP-dependent pathways. Rp-cAMPS acts as a competitive antagonist at the cAMP binding sites on the regulatory subunits of Protein Kinase A (PKA). nih.govnih.govdocumentsdelivered.com

Unlike the native agonist cAMP or the agonistic Sp-isomer, the binding of Rp-cAMPS to the PKA regulatory subunits does not induce the conformational change necessary for the dissociation and subsequent activation of the catalytic subunits. nih.govdocumentsdelivered.com Instead, it stabilizes the inactive holoenzyme complex. nih.gov By competing with endogenous cAMP or exogenously applied Sp-cAMPS for these binding sites, Rp-cAMPS effectively blocks the downstream signaling cascade initiated by PKA activation. nih.govmedchemexpress.com

The antagonistic properties of Rp-cAMPS have been demonstrated in various cellular contexts. For instance, in studies of synaptic plasticity, Rp-cAMPS has been shown to inhibit long-term potentiation, a PKA-dependent process, without affecting normal synaptic transmission. medchemexpress.com Similarly, it has been used to demonstrate the involvement of PKA in pain-related synaptic plasticity in the amygdala. tocris.com The ability of Rp-cAMPS to counteract the effects of Sp-cAMPS provides strong evidence for the involvement of the PKA pathway in the observed phenomena. The differing abilities of various Rp-cAMPS analogs to antagonize cAMP activation are related to their capacity to stabilize the holoenzyme form of PKA type I and II. nih.gov

It is noteworthy that the triethylammonium salt form of Rp-cAMPS is often utilized due to its enhanced water solubility and stability compared to the free acid form, while exhibiting comparable biological activity at equivalent molar concentrations. medchemexpress.com

Elucidating Specificity with PKA-Selective and Epac-Selective Analogs

The discovery that cAMP signals through at least two distinct effector families, Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac), necessitated the development of tools to dissect the contributions of each pathway. nih.govnih.govnih.gov Sp-cAMPS, being an activator of both PKA and Epac, prompted the design of selective analogs that could preferentially activate one effector over the other. adooq.comrndsystems.comtocris.com This has been instrumental in understanding the specific roles of PKA and Epac in various cellular processes. nih.govplos.org

Depending on their cellular context, relative abundance, and localization, PKA and Epac can mediate distinct, synergistic, or even opposing cellular functions in response to cAMP. nih.govplos.org For example, in Schwann cells, PKA activation enhances mitogenic action, whereas Epac activation promotes differentiation. plos.org In other cell types, the two pathways can work synergistically. nih.govnih.gov The use of selective analogs allows researchers to untangle these complex signaling networks.

Design and Application of Selective Analogs to Dissect Pathway Contributions

The rational design of selective cAMP analogs has been a focus of chemical biology to create molecular probes for PKA and Epac signaling. nih.govnih.gov This process involves targeted chemical modifications to the cAMP molecule to alter its affinity and efficacy for the respective effector proteins. nih.govnih.gov

A key breakthrough in developing Epac-selective agonists was the modification of the ribose moiety of the cAMP molecule. nih.gov Introducing a 2'-O-alkyl group, such as a 2'-O-methyl substitution, sterically hinders the analog from fitting into the cAMP-binding domain of PKA, thereby impairing its activation. nih.gov However, this modification is tolerated by the corresponding binding domain in Epac. nih.gov

To further enhance affinity and create potent Epac-selective activators, modifications at the 8-position of the adenine ring were explored. The introduction of a para-chlorophenylthio (pCPT) group at this position was found to significantly increase the binding affinity for Epac. nih.gov The combination of these modifications led to the development of highly potent and selective Epac agonists, such as 8-pCPT-2'-O-Me-cAMP, which is widely used to study Epac-specific signaling events. nih.govresearchgate.net This compound has been shown to activate Epac without activating PKA in both in vitro and in vivo settings. researchgate.net

Conversely, analogs have been developed with a preference for activating PKA. For instance, N6-Benzoyl-cAMP (6-Bnz-cAMP) is often used as a PKA-selective activator. nih.gov Studies have also focused on creating analogs that are selective for the two different cAMP-binding sites (Site 1 and Site 2) within the PKA regulatory subunit itself, using modifications at the C-8 and C-6 positions, respectively. nih.gov

The application of these selective analogs has been pivotal in numerous studies. For example, by using the PKA-selective activator 6-Bnz-cAMP and the Epac-selective activator 8-CPT-2′-O-Me-cAMP, researchers demonstrated that in vascular smooth muscle cells, the synergistic activation of both PKA and Epac is required to inhibit proliferation. nih.gov This highlights the power of these chemical tools in dissecting the complex interplay between cAMP effector pathways.

AnalogPrimary TargetKey Structural Modification(s)Reference
8-pCPT-2'-O-Me-cAMPEpac8-para-chlorophenylthio (pCPT) and 2'-O-methyl nih.govresearchgate.net
6-Benzoyl-cAMP (6-Bnz-cAMP)PKAN6-benzoyl nih.gov
Sp-cAMPSPKA and Epac (Non-selective agonist)Sp-phosphorothioate adooq.comrndsystems.com
Rp-cAMPSPKA (Antagonist)Rp-phosphorothioate nih.govmedchemexpress.com

Impact of Chemical Modifications on Biological Activity and Permeability

The biological activity and utility of cAMP analogs are profoundly influenced by chemical modifications that affect not only their interaction with target proteins but also their physicochemical properties, such as membrane permeability. nih.govacs.org A significant challenge in the development of nucleotide-based probes is their inherent negative charge, which restricts their ability to cross cellular membranes. nih.gov

The phosphorothioate (B77711) modification in cAMPS analogs, which replaces a non-bridging oxygen atom in the phosphate (B84403) group with sulfur, creates the Sp and Rp diastereomers and is crucial for their respective agonist and antagonist activities. While this modification can confer resistance to hydrolysis by phosphodiesterases, the remaining negative charge on the thiophosphate moiety limits the lipophilicity and, consequently, the passive diffusion of these compounds across the plasma membrane. nih.govmedchemexpress.com

To overcome the issue of poor membrane permeability, medicinal chemists have employed prodrug strategies. nih.gov One successful approach involves masking the negative charge of the thiophosphate group with a lipophilic, cell-labile protecting group. For example, the synthesis of para-acetoxybenzyl (pAB) esters of Rp-cAMPS has yielded highly membrane-permeant prodrugs. nih.govnih.gov Once inside the cell, these esters are cleaved by intracellular esterases, releasing the active Rp-cAMPS antagonist. nih.gov This strategy has been shown to generate compounds with significantly enhanced potency in living cells, enabling the study of cAMP signaling with greater temporal and spatial precision. nih.govnih.gov

Beyond permeability, chemical modifications are fundamental to the structure-activity relationship (SAR) of these analogs. acs.org As discussed previously, substitutions at the C2', C6, and C8 positions of the adenosine (B11128) ring system are primary determinants of selectivity and potency for PKA and Epac. nih.govnih.gov The interplay between modifications that enhance target engagement and those that improve cell permeability is a central theme in the ongoing development of more sophisticated chemical tools for studying cAMP signaling pathways.

ModificationImpact on ActivityImpact on PermeabilityExample Compound(s)Reference
Phosphorothioate (Sp-isomer)Agonist at PKA & Epac; Resistance to PDEsLimited by negative chargeSp-cAMPS nih.govadooq.com
Phosphorothioate (Rp-isomer)Antagonist at PKA; Resistance to PDEsLimited by negative chargeRp-cAMPS nih.govmedchemexpress.com
2'-O-methyl substitutionImpairs PKA activation, conferring Epac selectivityNo direct major impact on permeability8-pCPT-2'-O-Me-cAMP nih.gov
8-pCPT substitutionEnhances Epac affinityIncreases lipophilicity8-pCPT-2'-O-Me-cAMP nih.gov
para-acetoxybenzyl (pAB) ester (Prodrug)Masks active antagonist until cleaved intracellularlyGreatly enhances membrane permeabilityRp-8-Br-cAMPS-pAB nih.govnih.gov

Advanced Theoretical Frameworks and Future Research Directions

Detailed Understanding of cAMP Compartmentalization and Microdomains

The concept of the "global" elevation of cellular cAMP has been refined by the understanding that cAMP signaling is spatially and temporally organized into discrete microdomains. frontiersin.orgresearchgate.net This compartmentalization ensures the specificity of cellular responses to various stimuli. Future research utilizing cAMPS-Sp, triethylammonium (B8662869) salt, is poised to further unravel the intricacies of these signaling hubs.

A-Kinase Anchoring Proteins (AKAPs) are crucial scaffolding proteins that tether PKA and other signaling components to specific subcellular locations, creating localized signaling complexes or "signalosomes". wikipedia.orgnih.gov This architecture allows for the precise regulation of substrate phosphorylation. By using cAMPS-Sp, a direct and sustained activator of PKA, researchers can probe the functional consequences of activating specific pools of PKA within these microdomains. For instance, studies have shown that different stimuli can activate distinct pools of PKA within the same cell, leading to different physiological outcomes, a phenomenon that cAMPS-Sp can help explore systematically. frontiersin.org

Future investigations will likely use cAMPS-Sp in conjunction with super-resolution microscopy and genetically encoded cAMP sensors to visualize and manipulate cAMP signaling within these nanometer-scale domains. This will help answer critical questions about how the composition of AKAP signalosomes dictates signaling outcomes and how these domains are dynamically remodeled in response to physiological and pathological cues. mdpi.com

Table 1: Key Proteins in cAMP Compartmentalization

Protein Family Role in cAMP Microdomains Research Application with cAMPS-Sp
Adenylyl Cyclases (ACs) Generate cAMP at specific membrane locations in response to stimuli. nih.gov Used to study the effects of localized cAMP production without direct AC stimulation.
Phosphodiesterases (PDEs) Degrade cAMP, shaping the spatiotemporal profile of the signal. wikipedia.orgnih.gov As cAMPS-Sp is resistant to PDEs, it allows for the study of downstream effects independent of PDE activity. hellobio.com
A-Kinase Anchoring Proteins (AKAPs) Scaffold PKA and other signaling proteins to create localized signaling hubs. wikipedia.orgnih.gov Enables the targeted activation of anchored PKA pools to study their specific downstream functions.

| Effector Proteins (PKA, Epac) | Mediate the downstream effects of cAMP. tocris.comrndsystems.com | cAMPS-Sp directly activates these effectors to dissect their specific signaling branches. |

Elucidation of Complex Crosstalk Mechanisms Between Second Messengers

Cellular signaling is not a collection of linear pathways but a complex, interconnected network. The cAMP pathway exhibits extensive crosstalk with other major second messenger systems, most notably those involving calcium ions (Ca²⁺) and inositol (B14025) trisphosphate (IP₃). nih.govtocris.com The specificity of cAMPS-Sp, triethylammonium salt, makes it an ideal tool for isolating and studying the cAMP-dependent aspects of this interplay.

By applying cAMPS-Sp to activate the cAMP pathway controllably, researchers can precisely measure the subsequent changes in intracellular Ca²⁺ levels or IP₃ production. This allows for a detailed mechanistic understanding of how these pathways influence one another. Future studies will likely combine the use of cAMPS-Sp with advanced imaging techniques for simultaneously monitoring multiple second messengers in real-time within living cells, providing a dynamic view of signal integration.

Identification of Novel Therapeutic Targets within cAMP Signaling Cascades

Dysregulation of the cAMP signaling pathway is implicated in a wide range of diseases, including cancer, metabolic disorders, cardiovascular diseases, and inflammatory conditions like asthma and COPD. nih.govtocris.com This makes the pathway a rich source of potential therapeutic targets. This compound, serves as a critical instrument in the validation of these targets.

The traditional approach of targeting G protein-coupled receptors (GPCRs) or broadly inhibiting phosphodiesterases (PDEs) can lack specificity and lead to off-target effects. A more sophisticated strategy involves targeting specific nodes within the cAMP cascade downstream of the initial signal generation. By using cAMPS-Sp to activate effectors like PKA and Epac directly, researchers can bypass the receptor and adenylyl cyclase, allowing for the focused investigation of downstream signaling events.

This approach can help identify and validate novel targets, such as:

Specific PDE isoforms that regulate critical cAMP microdomains.

AKAP-PKA interactions that are essential for a particular pathological process.

Downstream substrates of PKA or Epac that represent the ultimate effectors of a disease-relevant pathway.

For instance, research has suggested that inhibiting PDE4D to reactivate the cAMP pathway could be a strategy to overcome treatment resistance in certain cancers. rndsystems.com Using tools like cAMPS-Sp helps to confirm that activating this pathway downstream does indeed produce the desired anti-cancer effect, thus validating PDE4D as a target.

Deeper Insight into Physiological and Pathophysiological Roles of cAMP Modulation

The precise modulation of cAMP levels is fundamental to a vast array of physiological processes, from heart rate regulation and metabolism to learning and memory. nih.govyoutube.com this compound, provides a reliable method for mimicking sustained cAMP signaling to investigate its role in both normal function and disease states.

In neuroscience, the intracellular application of cAMPS-Sp has been used to demonstrate the role of the cAMP-PKA system in modulating the excitability of neurons. nih.gov Studies have shown that activating this pathway can depolarize neurons, increase their input resistance, and enhance excitatory synaptic currents, highlighting its importance in synaptic plasticity. nih.gov

In cardiovascular research, cAMP is the primary second messenger for β-adrenergic signaling, which controls heart rate and contractility. nih.gov The use of cAMPS-Sp in isolated cardiac myocytes helps in studying the direct effects of PKA activation on ion channels and calcium handling proteins, independent of receptor-level events. This provides cleaner insights into the molecular mechanisms underlying both normal cardiac function and arrhythmias or heart failure. nih.gov

Table 2: Investigated Roles of cAMP Modulation Using cAMPS-Sp

System Physiological/Pathophysiological Role Experimental Finding with cAMPS-Sp Reference
Nervous System Modulation of neuronal excitability and synaptic plasticity. Intracellular injection of Sp-cAMPS depolarized expiratory neurons and increased input resistance. nih.gov
Nervous System Acute tolerance to ethanol (B145695) inhibition of NMDA responses. Used as a PKA activator to study the involvement of the cAMP pathway in neurochemical responses to ethanol. rndsystems.com
Endocrine System Regulation of hormone secretion and cell proliferation. Used to stimulate PKA-dependent and -independent pathways involved in mitogenesis. nih.gov

| Cardiovascular System | Regulation of cardiac myocyte contraction and excitability. | Used as a tool to directly activate PKA, mimicking β-adrenergic stimulation to study downstream targets. | nih.gov |

Development of Innovative Methodologies for Cyclic Nucleotide Research

The field of cyclic nucleotide research is continuously advancing, with the development of sophisticated new tools and methodologies. nih.gov While this compound, is a chemical probe, it is a cornerstone of many of these innovative techniques designed to screen for new drugs and investigate signaling pathways with higher precision.

Modern drug discovery often employs high-throughput screening (HTS) to identify new modulators of specific pathways. nih.gov In assays designed to find inhibitors or enhancers of the cAMP pathway, cAMPS-Sp can be used as a stable and reliable positive control to activate the cascade. This includes various assay formats:

Reporter Gene Assays: These assays measure the transcription of a reporter gene under the control of a cAMP response element (CRE). cAMPS-Sp provides a robust method for stimulating CRE-dependent transcription. nih.gov

FRET-Based Biosensors: Förster Resonance Energy Transfer (FRET) sensors for cAMP or PKA activity allow for real-time visualization of signaling dynamics in living cells. cAMPS-Sp is used to validate these sensors and to probe the characteristics of the downstream signal. nih.govresearchgate.net

Label-Free Assays: Technologies that measure global cellular responses (e.g., changes in impedance or mass distribution) upon pathway activation can be used for unbiased screening. cAMPS-Sp serves as a specific activator of the cAMP pathway in such systems. nih.gov

Furthermore, the advent of chemogenetic tools like Designer Receptors Exclusively Activated by a Designer Drug (DREADDs) allows for unprecedented control over signaling pathways in specific cell types in vivo. nih.gov While DREADDs use their own specific ligands, the principle of using a selective agonist to dissect a pathway's function is exemplified by the long-standing use of compounds like cAMPS-Sp in foundational cell and tissue-based research.

Q & A

Q. What is the mechanism of action of cAMPS-Sp in modulating PKA activity?

cAMPS-Sp acts as a competitive antagonist of cAMP-dependent protein kinase (PKA) activation by binding to the regulatory subunits of PKA I and PKA II, preventing cAMP-induced dissociation of regulatory and catalytic subunits. Its inhibitory potency is reflected in its Ki values of 12.5 µM for PKA I and 4.5 µM for PKA II . Methodologically, validate its activity using kinase activity assays (e.g., radioactive ATP incorporation) and confirm PKA inhibition via Western blotting for phosphorylated PKA substrates.

Q. How do researchers determine the optimal working concentration of cAMPS-Sp for PKA inhibition?

Start with concentrations near the Ki values (12.5 µM for PKA I, 4.5 µM for PKA II) and perform dose-response curves in target cell lines or tissues. Account for cell permeability by testing higher doses (e.g., 10–50 µM) and confirm efficacy using controls like forskolin (to elevate cAMP) or Rp-cAMPS (a non-hydrolyzable antagonist) . Solubility in aqueous buffers is up to 100 mM (44.65 mg/mL), but batch-specific variations may occur due to hydration .

Q. What are the storage and handling recommendations for cAMPS-Sp?

Store lyophilized powder at -20°C in a desiccated environment to prevent hydrolysis. For working solutions, dissolve in sterile water or buffer, aliquot to avoid repeated freeze-thaw cycles, and use within 24 hours for consistent activity .

Q. How does cAMPS-Sp differ from other cAMP analogs like Rp-cAMPS or 8-Bromo-cAMP?

Unlike 8-Bromo-cAMP (a PKA activator) or Rp-cAMPS (a non-hydrolyzable PKA antagonist), cAMPS-Sp specifically competes with endogenous cAMP for binding to PKA regulatory subunits. Its sulfur substitution in the cyclic phosphate backbone enhances resistance to phosphodiesterases, making it suitable for prolonged inhibition studies . Validate specificity using PKA knockout models or selective inhibitors like H89.

Advanced Research Questions

Q. How can researchers resolve contradictions in literature regarding cAMPS-Sp’s role as a PKA activator versus antagonist?

Discrepancies arise from isomer misidentification (Sp vs. Rp). For example, describes Sp-cAMPS as a PKA activator, while and classify it as an antagonist. Methodologically:

  • Verify isomer configuration via CAS numbers (e.g., 93602-66-5 for cAMPS-Sp) .
  • Use orthogonal assays (e.g., cAMP ELISA, PKA activity kits) to confirm functional effects in your system.
  • Compare results with structurally distinct PKA modulators (e.g., KT5720 for inhibition) .

Q. What experimental designs are recommended for studying cAMPS-Sp’s cross-talk with NMDA receptor signaling?

shows cAMPS-Sp-induced histone H3 phospho-acetylation depends on PKA and NMDA receptor activity. To dissect this:

  • Combine cAMPS-Sp (10–20 µM) with NMDA receptor antagonists (e.g., MK-801, 0.5 mg/kg) or PKA inhibitors (Rp-cAMPS).
  • Measure downstream markers (e.g., phospho-CREB, H3S10 phosphorylation) via immunofluorescence or ChIP-seq.
  • Use striatal neuron cultures to isolate post-synaptic effects from presynaptic inputs .

Q. How can cAMPS-Sp be integrated into studies of ion channel regulation?

In Xenopus oocytes expressing sodium channels, cAMPS-Sp (10–50 µM) enhances peak sodium current (INa,p) by 42% via PKA-mediated phosphorylation of the cytosolic I-II loop. Include:

  • RP-cAMPS as a negative control for PKA specificity.
  • Chimeric channels (e.g., human cardiac hH1 + rat skeletal SkM1) to localize PKA-responsive domains .

Q. What validation strategies are critical when observing contradictory data in cAMPS-Sp-mediated chromatin remodeling?

If cAMPS-Sp unexpectedly activates transcription:

  • Check for off-target EPAC (Exchange Protein Activated by cAMP) activation using EPAC-specific inhibitors (e.g., ESI-09).
  • Quantify cAMP levels via FRET-based reporters (e.g., ICUE3) to confirm direct PKA modulation .

Methodological Notes

  • Solubility and Stability : Prepare fresh solutions using molecular-grade water; avoid DMSO unless pre-tested for cellular toxicity .
  • Controls : Include inactive isomers (e.g., Rp-cAMPS), PKA inhibitors (H89), and cAMP elevators (forskolin) to confirm pathway specificity.
  • Data Interpretation : Use kinase activity profiling (e.g., PamStation) to distinguish PKA I vs. II contributions in heterogeneous tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.